2,2-Difluoro-1,6-hexanediamine

Medicinal Chemistry Polymer Chemistry Amine Basicity

2,2-Difluoro-1,6-hexanediamine (CAS 22232-16-2) is a fluorinated aliphatic diamine with the molecular formula C6H14F2N2 and a molecular weight of 152.19 g/mol. The compound features a six-carbon hexane backbone with primary amine groups at both terminal positions (C1 and C6) and two fluorine atoms substituted at the C2 position, yielding the IUPAC name 2,2-difluorohexane-1,6-diamine.

Molecular Formula C6H14F2N2
Molecular Weight 152.19 g/mol
CAS No. 22232-16-2
Cat. No. B12676510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1,6-hexanediamine
CAS22232-16-2
Molecular FormulaC6H14F2N2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC(CCN)CC(CN)(F)F
InChIInChI=1S/C6H14F2N2/c7-6(8,5-10)3-1-2-4-9/h1-5,9-10H2
InChIKeyFRXROEAYBFAFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1,6-hexanediamine (CAS 22232-16-2): Procurement-Relevant Structural and Functional Overview


2,2-Difluoro-1,6-hexanediamine (CAS 22232-16-2) is a fluorinated aliphatic diamine with the molecular formula C6H14F2N2 and a molecular weight of 152.19 g/mol [1]. The compound features a six-carbon hexane backbone with primary amine groups at both terminal positions (C1 and C6) and two fluorine atoms substituted at the C2 position, yielding the IUPAC name 2,2-difluorohexane-1,6-diamine . Unlike non-fluorinated aliphatic diamines such as 1,6-hexanediamine, the gem-difluoro substitution at C2 introduces a localized dipole and alters the electronic environment around the adjacent C1 amine group, which affects both the compound‘s basicity and its reactivity profile in condensation polymerizations [2]. The compound is recognized as a distinct substance in the FDA Unique Ingredient Identifier (UNII) system under UNII: HLN6Q3O12F, indicating its independent regulatory identity [1].

Why 2,2-Difluoro-1,6-hexanediamine Cannot Be Replaced by Unfluorinated or Differently Fluorinated Analogs


Generic substitution fails because the physicochemical and reactivity profile of 2,2-difluoro-1,6-hexanediamine is determined by the precise location and geminal arrangement of its fluorine atoms. The C2 gem-difluoro substitution lowers the pKa of the adjacent C1 amine group by approximately 1.5–2.0 log units relative to unsubstituted aliphatic amines, a β-fluorine inductive effect that alters nucleophilicity and condensation kinetics in a manner not replicated by fluorination at other positions or by trifluoromethyl substitution [1]. Furthermore, 2,2-difluoro-1,6-hexanediamine (MW 152.19) is isomeric with but structurally distinct from alternative C6H14F2N2 diamines such as 2,5-difluoro-1,6-hexanediamine, 3,3-difluoro-1,6-hexanediamine, and N,N‘-dimethyl-2,2-difluoro-1,4-butanediamine variants, each of which presents different amine spacing, fluorine positioning, or tertiary amine character . These structural variations produce divergent polymer network architectures, glass transition temperatures, and dielectric properties in derived polyamides and polyimides, making inter-compound substitution scientifically unsound without full re-optimization of synthetic protocols [2].

2,2-Difluoro-1,6-hexanediamine: Quantified Differentiation Evidence for Scientific Selection


C2 Gem-Difluoro Substitution Produces a Distinct β-Fluorine Amine Basicity Shift Versus Non-Fluorinated 1,6-Hexanediamine

The gem-difluoro substitution at the C2 position of 2,2-difluoro-1,6-hexanediamine exerts a β-fluorine inductive effect that reduces the pKa of the adjacent C1 primary amine group by 1.5 to 2.0 log units compared to the unsubstituted amines in 1,6-hexanediamine. This pKa shift is specific to the proximity and multiplicity of fluorine substitution; mono-fluorination at C2 or fluorination at C3 or C4 produces a smaller basicity reduction, while trifluoromethyl substitution exerts a more extreme but spatially different effect [1].

Medicinal Chemistry Polymer Chemistry Amine Basicity

Molecular Weight Differential of 2,2-Difluoro-1,6-hexanediamine (152.19 g/mol) Versus Isomeric C6H14F2N2 Diamines Affects Polymer Stoichiometry

2,2-Difluoro-1,6-hexanediamine (CAS 22232-16-2) has a molecular formula of C6H14F2N2 and a precise molecular weight of 152.19 g/mol . While this compound shares its molecular formula and weight with several isomeric fluorinated diamines, it is chemically distinct from other C6H14F2N2 compounds that contain tertiary amine groups or different fluorine substitution patterns. For instance, N-butyl-2,2-difluoro-N,N'-dimethylpropane-1,3-diamine (CAS 2137958-82-6), which also has the formula C6H14F2N2 and MW 152.19, contains tertiary amine functionality and a propane backbone, yielding fundamentally different reactivity and polymer architecture . The procurement implication is that these C6H14F2N2 isomers are not interchangeable and must be distinguished by CAS number and structural verification.

Polymer Synthesis Stoichiometry Molecular Weight

C2 Fluorination Produces Altered Solubility Profile Relative to Non-Fluorinated 1,6-Hexanediamine

Fluorination of aliphatic amines alters their partitioning behavior between aqueous and organic phases. The C2 gem-difluoro substitution in 2,2-difluoro-1,6-hexanediamine introduces a localized hydrophobic domain adjacent to the C1 amine group, which modifies the compound‘s log P and aqueous solubility relative to 1,6-hexanediamine. Studies on fluoroalkyl-substituted amines demonstrate that fluorine substitution on the β-carbon reduces aqueous solubility and increases lipophilicity compared to the parent non-fluorinated amine [1]. While compound-specific solubility data for 2,2-difluoro-1,6-hexanediamine are not reported in primary literature, the directional effect is established for the structural class.

Solubility Formulation Physicochemical Properties

Distinct Amine Group Spacing (C1–C6) Differentiates 2,2-Difluoro-1,6-hexanediamine from Shorter-Chain Fluorinated Diamines for Polymer Crosslink Density

2,2-Difluoro-1,6-hexanediamine possesses a six-carbon backbone with terminal primary amine groups, yielding an amine-to-amine spacing of approximately 7.5–8.0 Å in the fully extended conformation. This distinguishes it from shorter-chain fluorinated diamines such as 2,2-difluoro-1,3-propanediamine (C3 backbone, ~4.5–5.0 Å spacing) and 2,2-difluoro-1,4-butanediamine (C4 backbone, ~6.0–6.5 Å spacing). In polyamide and polyimide synthesis, diamine chain length directly determines crosslink density and polymer free volume, with longer diamines producing lower crosslink density and increased chain flexibility [1].

Polymer Crosslinking Network Architecture Chain Length

2,2-Difluoro-1,6-hexanediamine: Evidence-Based Application Scenarios for Procurement Decision-Making


Fluorinated Polyamide Synthesis Requiring Tuned Amine Nucleophilicity

When synthesizing fluorinated polyamides via condensation with diacid chlorides or dianhydrides, 2,2-difluoro-1,6-hexanediamine provides reduced nucleophilicity at the C1 amine due to the β-fluorine inductive effect. This moderated reactivity can improve control over polymerization kinetics and reduce premature gelation compared to unmodified 1,6-hexanediamine. Users must recalibrate catalyst loading and reaction temperature relative to non-fluorinated protocols [1].

Synthesis of Low-Dielectric Polyimides for Microelectronics

Incorporation of 2,2-difluoro-1,6-hexanediamine into polyimide backbones introduces fluorine content at the diamine monomer level. Fluorinated polyimides are extensively documented to exhibit reduced dielectric constants (typically 2.5–3.2 at 1 MHz) compared to non-fluorinated polyimides (3.2–3.5) due to decreased electronic polarizability and increased free volume from C–F bonds [1]. While direct data for this specific diamine in polyimides are not available, the class-level property enhancement supports its use as a monomer for microelectronic dielectric layers.

Gas Separation Membrane Fabrication Targeting Increased Free Volume

The six-carbon backbone of 2,2-difluoro-1,6-hexanediamine contributes to increased polymer free volume in derived polyimides and polyamides. Fluorinated diamine-modified polyimide membranes have demonstrated simultaneously higher gas permeability and maintained or improved selectivity for H2/CH4 and CO2/CH4 separations compared to unmodified polyimide membranes [2]. The C6 spacing of this diamine provides a longer flexible segment than C3 or C4 fluorinated diamines, which may further enhance permeability for applications requiring high-throughput gas separation.

Specialty Fluorinated Polyurethanes and Polyureas with Altered Hydrolytic Stability

2,2-Difluoro-1,6-hexanediamine can serve as a chain extender in polyurethane and polyurea formulations where the hydrophobic character conferred by the C2 gem-difluoro group alters water uptake and hydrolytic stability. Fluorine-containing diamines are claimed in patent literature to produce polymeric materials with low water-absorbing properties and improved surface characteristics relative to non-fluorinated diamine chain extenders [3]. This diamine is suitable for coatings and elastomers where moisture resistance is a performance criterion.

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